molecular formula C18H14BrN3O2 B12182887 N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine

Cat. No.: B12182887
M. Wt: 384.2 g/mol
InChI Key: FEOZEDDYWHYCDV-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine is a synthetic organic compound that belongs to the class of pyridazines Pyridazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Pyridazine Ring Formation: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Coupling Reactions: The final step involves coupling the benzodioxole and bromophenyl moieties with the pyridazine ring using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-6-phenylpyridazin-3-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(1,3-benzodioxol-5-ylmethyl)-6-(4-chlorophenyl)pyridazin-3-amine: Contains a chlorine atom instead of bromine, potentially altering its chemical properties.

Uniqueness

The presence of the bromine atom in N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine may confer unique reactivity and interaction profiles compared to its analogs. This can influence its suitability for specific applications in research and industry.

Properties

Molecular Formula

C18H14BrN3O2

Molecular Weight

384.2 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-(4-bromophenyl)pyridazin-3-amine

InChI

InChI=1S/C18H14BrN3O2/c19-14-4-2-13(3-5-14)15-6-8-18(22-21-15)20-10-12-1-7-16-17(9-12)24-11-23-16/h1-9H,10-11H2,(H,20,22)

InChI Key

FEOZEDDYWHYCDV-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NN=C(C=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

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